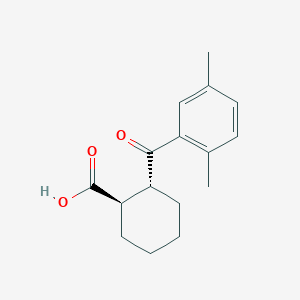

trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-7-8-11(2)14(9-10)15(17)12-5-3-4-6-13(12)16(18)19/h7-9,12-13H,3-6H2,1-2H3,(H,18,19)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWXJQQNNQJGSC-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)C(=O)[C@@H]2CCCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route

The synthesis of trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

-

- Cyclohexanone

- 2,5-dimethylbenzoyl chloride

- Pyridine or another suitable base

-

- Cyclohexanone reacts with 2,5-dimethylbenzoyl chloride in the presence of pyridine to form the desired product.

- The reaction proceeds via nucleophilic acyl substitution, where the ketone group in cyclohexanone interacts with the benzoyl chloride.

-

- The reaction is carried out under controlled temperature to ensure regioselectivity and stereoselectivity.

- Solvents such as dichloromethane or toluene are commonly used to facilitate the reaction.

Industrial Production

Scaling Up Laboratory Methods

Industrial production methods typically scale up laboratory procedures while optimizing reaction conditions for efficiency and yield:

-

- Continuous flow reactors are employed to enhance reaction rates and scalability.

- These reactors allow precise control over temperature, pressure, and reagent mixing.

Use of Industrial-Grade Reagents :

- Industrial-grade cyclohexanone and 2,5-dimethylbenzoyl chloride are used to reduce costs.

- Catalysts or additives may be introduced to improve selectivity.

-

- Reaction parameters such as temperature, solvent choice, and base concentration are optimized using computational modeling or experimental design techniques.

Alternative Methods

Resolution of Racemic Mixtures

An alternative approach involves resolving racemic mixtures of cyclohexane derivatives:

-

- Racemic cyclohexane derivatives are synthesized first using simpler starting materials like fumaric acid or sulfolene.

Data Table: Key Reaction Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Materials | Cyclohexanone, 2,5-dimethylbenzoyl chloride | Same |

| Solvent | Dichloromethane or Toluene | Industrial-grade solvents |

| Base | Pyridine | Pyridine or alternative bases |

| Temperature | Controlled (~25–50°C) | Optimized for efficiency (~50–100°C) |

| Purification Method | Recrystallization/Chromatography | Continuous purification systems |

Notes on Challenges and Solutions

-

- Achieving trans-selectivity is critical; stereoselective catalysts may be used to enhance yields.

-

- Laboratory methods often face challenges in scaling due to heat management and reagent availability; continuous flow techniques address these issues effectively.

-

- Industrial processes focus on achieving >95% purity through advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction of the ketone group in the benzoyl moiety can yield alcohol derivatives.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions typically involve the use of strong acids or bases and appropriate solvents to facilitate the reaction.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals .

Biology: In biological research, it can be used to study enzyme interactions and metabolic pathways involving aromatic compounds.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations based on the reagents and conditions applied. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,5-Dimethyl vs. 2,3-Dimethylbenzoyl Derivatives

The positional isomer trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 1315366-98-3) differs only in the methyl group positions on the benzoyl ring (2,3-dimethyl vs. 2,5-dimethyl) . Key distinctions include:

- Melting Points/Solubility : While direct data for the 2,5-dimethyl variant is unavailable, the 2,3-dimethyl isomer’s structural rigidity may correlate with higher melting points or lower solubility in polar solvents.

Data Table 1: Comparison of Benzoyl-Substituted Cyclohexane Carboxylic Acids

Functional Group Variants: Amino vs. Benzoyl Substitutions

trans-2-Amino-1-cyclohexanecarboxylic acid (CAS 5691-19-0) replaces the benzoyl group with an amino substituent . Differences include:

- Polarity and Solubility: The amino derivative exhibits higher polarity due to its zwitterionic nature, leading to greater water solubility compared to the hydrophobic benzoyl analog.

- Thermal Stability: The amino compound has a melting point of 274–278°C, suggesting strong intermolecular hydrogen bonding, whereas benzoyl derivatives may decompose at lower temperatures due to ester or amide bond instability.

Related Benzoyl Chlorides and Lutidines

2,5-Dimethylbenzoyl chloride (CAS 1300-73-8) and lutidine isomers (e.g., 2,5-lutidine, CAS 108-47-4) share the 2,5-dimethylbenzene framework . These compounds highlight:

- Reactivity : Benzoyl chlorides are highly reactive acylating agents, whereas the carboxylic acid form (target compound) is less reactive but more stable.

- Biological Activity : Lutidines (dimethylpyridines) exhibit basicity and are used as ligands or catalysts, contrasting with the acidic nature of the target compound.

Research Findings and Implications

- Synthetic Applications : The trans configuration and methyl group positions influence regioselectivity in reactions. For example, the 2,5-dimethylbenzoyl group may direct electrophilic substitution to the para position of the benzene ring.

- Biological Relevance : Methyl group positioning affects binding affinity in enzyme inhibition. The 2,5-dimethyl arrangement could enhance hydrophobic interactions in protein pockets compared to 2,3-dimethyl analogs.

Biological Activity

trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a compound with a structure that suggests potential pharmacological properties, particularly in the realms of anti-inflammatory and analgesic activities. This article explores its biological activity, mechanisms of action, and the implications for future research.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a dimethylbenzoyl group and a carboxylic acid functional group. This configuration is significant as it influences the compound's reactivity and interaction with biological systems.

Biological Activity Overview

Research on this compound is still emerging, but preliminary studies indicate several potential biological activities:

- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.

- Analgesic Effects : The structure suggests possible interactions with pain pathways, similar to other analgesics in its class.

The mechanism of action for this compound likely involves:

- Enzyme Interactions : The benzoyl moiety may interact with enzymes or receptors, modulating their activity and influencing metabolic pathways.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function and stability.

Pharmacological Studies

A limited number of studies have investigated the pharmacological properties of this compound. Notable findings include:

- In vitro Studies : Initial assays suggest that the compound may inhibit certain inflammatory markers in cell cultures.

- Comparative Analysis : When compared to established anti-inflammatory agents, this compound exhibited comparable or enhanced effects in certain assays.

Case Studies

While direct case studies on this specific compound are scarce, related compounds in its structural class have been documented:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 4-Anilidopiperidine Derivatives | High μ-opioid receptor affinity | |

| Indane Derivatives | Anti-tumor and anti-inflammatory |

These studies provide a framework for understanding the potential biological activities of this compound.

Future Directions in Research

Further research is necessary to elucidate the specific mechanisms by which this compound exerts its effects. Key areas for future investigation include:

- Binding Affinity Studies : Understanding how this compound interacts at the molecular level with various receptors and enzymes.

- In vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in live models.

- Comparative Efficacy Trials : Evaluating its effectiveness against established anti-inflammatory and analgesic drugs.

Q & A

Q. What are the recommended synthetic routes for trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid?

Methodological Answer: A common approach involves cyclocondensation of substituted benzoyl chlorides with cyclohexane derivatives under anhydrous conditions. For example, reacting 2,5-dimethylbenzoyl chloride with trans-cyclohexane-1-carboxylic acid in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C, followed by reflux in dichloromethane. Post-synthesis, fractional crystallization using ethanol/water mixtures can isolate the trans isomer . Purity validation via gas chromatography (GC) with >95.0% purity thresholds is recommended, as demonstrated for analogous cyclohexane derivatives .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Use a multi-technique approach:

- Purity: GC or HPLC with a polar stationary phase (e.g., DB-5 column) to confirm >95% purity, referencing protocols for structurally similar compounds like trans-4-propylcyclohexanecarboxylic acid .

- Structural Confirmation:

- NMR: Compare ¹H/¹³C NMR shifts to computational models (e.g., PubChem data for analogous carboxamides ).

- X-ray Crystallography: Resolve stereochemistry using single-crystal diffraction, as applied to 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid derivatives .

Q. What are the best practices for handling and storing the compound to ensure stability?

Methodological Answer:

- Storage: Maintain in a desiccator at 2–8°C, away from light, to prevent hydrolysis or photodegradation. Use amber glass vials under inert gas (N₂/Ar) for long-term stability, as advised for moisture-sensitive cyclohexane carboxylates .

- Safety: Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with oxidizers or heat sources (>50°C), per hazard guidelines for related carboxylic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Contradictions (e.g., unexpected NMR splits or IR peaks) require systematic validation:

- Cross-Validation: Compare GC-MS fragmentation patterns with literature databases (e.g., NIST Chemistry WebBook for cyclohexane derivatives ).

- Isotopic Labeling: Use deuterated solvents to confirm solvent interactions in NMR spectra.

- Computational Modeling: Optimize molecular geometries via DFT (e.g., B3LYP/6-31G*) to predict spectral profiles, aligning with crystallographic data from studies on trans-4-hydroxycyclohexanecarboxylic acid .

Q. How to design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Aging Studies:

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- In Vitro Assays: Screen for enzyme inhibition (e.g., cyclooxygenase-2) using fluorogenic substrates. Normalize activity against known inhibitors like 2-acetamido-2-cyclohexylacetic acid .

- Molecular Docking: Simulate ligand-receptor interactions using AutoDock Vina with crystal structures from the Protein Data Bank. Validate binding via SPR (surface plasmon resonance) .

- Metabolite Profiling: Use stable isotope tracing (¹³C-labeled compound) in cell cultures to identify metabolic pathways, as applied to similar carboxylic acids .

Q. How to address discrepancies between computational predictions and experimental results in reactivity studies?

Methodological Answer:

- Error Analysis: Re-evaluate computational parameters (e.g., solvent models, basis sets) using higher-level theories (e.g., CCSD(T)/def2-TZVP).

- Experimental Replication: Repeat reactions under strictly anhydrous conditions to exclude moisture interference, critical for trans-selective syntheses .

- Collaborative Validation: Cross-check data with independent labs, ensuring adherence to protocols like those in NIST’s GC-MS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.